molecular formula C10H9N3O B3054276 Quinoline-3-carbohydrazide CAS No. 59282-61-0

Quinoline-3-carbohydrazide

Cat. No.: B3054276
CAS No.: 59282-61-0
M. Wt: 187.2 g/mol
InChI Key: ZARLOFXXUFNOHB-UHFFFAOYSA-N
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Description

Quinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H9N3O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

Quinoline-3-carbohydrazide has been found to interact with several targets. It has been shown to have antimicrobial activities, including antimycobacterial activity . The compound has also been studied for its antioxidant properties . The primary targets of this compound are therefore microbial cells and reactive oxygen species (ROS).

Mode of Action

The mode of action of this compound involves interactions with its targets. For its antimicrobial activity, it has been suggested that the compound interacts with the receptor enoyl-ACP reductase . This interaction disrupts the normal functioning of the microbial cells, leading to their death . As an antioxidant, this compound scavenges reactive oxygen species, thereby preventing oxidative damage .

Biochemical Pathways

This compound affects several biochemical pathways. In microbial cells, it interferes with the fatty acid synthesis pathway by inhibiting the enzyme enoyl-ACP reductase . This leads to the disruption of cell membrane synthesis and ultimately cell death . As an antioxidant, this compound neutralizes reactive oxygen species, preventing them from causing oxidative damage to cellular components .

Pharmacokinetics

It has been suggested that the compound is non-toxic and has little to no adverse effects

Result of Action

The result of this compound’s action is the death of microbial cells and the prevention of oxidative damage. By inhibiting the enzyme enoyl-ACP reductase, it disrupts the synthesis of cell membranes in microbial cells, leading to their death . As an antioxidant, it neutralizes reactive oxygen species, preventing them from causing oxidative damage to cellular components .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of both non-polar and polar moieties in this compound makes it suitable for permeation into bacterial cells . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

    Starting Materials: Quinoline-3-carboxylic acid and hydrazine hydrate.

    Reaction Conditions: Reflux in ethanol or methanol as the solvent.

    Procedure: The quinoline-3-carboxylic acid is dissolved in the solvent, and hydrazine hydrate is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.

    Product Isolation: The reaction mixture is cooled, and the product is filtered, washed with cold solvent, and dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.

    Reduction: It can be reduced to form quinoline-3-carbohydrazine.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline-3-carboxylic acid.

    Reduction: Quinoline-3-carbohydrazine.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

Quinoline-3-carbohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

quinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARLOFXXUFNOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393721
Record name quinoline-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59282-61-0
Record name quinoline-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological targets have been explored for Quinoline-3-carbohydrazide and its derivatives?

A1: Research indicates that this compound derivatives exhibit potential as inhibitors for several biological targets. One notable target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and a potential target for antidiabetic agents []. Another target is Glycogen Synthase Kinase 3 β (GSK-3β), a key regulator of various cellular processes implicated in diseases like Alzheimer's disease and cancer [].

Q2: How does the structure of this compound relate to its observed biological activities?

A2: Studies exploring Structure-Activity Relationships (SAR) are crucial for understanding how modifications to the this compound scaffold impact its activity. For instance, researchers have investigated the effects of incorporating various substituents on the quinoline ring and the carbohydrazide moiety. These modifications can influence the molecule's binding affinity to targets like PTP1B and GSK-3β, impacting its potency and selectivity [, ]. Additionally, introducing specific functional groups, such as phenolic groups, can enhance the antiproliferative activity of this compound derivatives against cancer cell lines [].

Q3: Are there specific structural features of this compound that contribute to its interaction with biological targets?

A3: Indeed, specific structural features contribute to the interaction of this compound derivatives with their targets. For example, in the binding of Quinoline-3-carbohydrazides to PTP1B, the quinoline ring may participate in hydrophobic interactions within the enzyme's active site, while the carbohydrazide moiety can form hydrogen bonds with key amino acid residues like Arg24, Asp48, and Glu115 []. Similarly, for GSK-3β, the carbohydrazide moiety plays a significant role in interacting with the enzyme's allosteric site [].

Q4: Have any analytical methods been developed to study this compound and its derivatives?

A4: Various analytical techniques are employed to characterize and quantify this compound and its derivatives. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the compound's structure and interactions [, ]. Mass spectrometry (MS), including techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is utilized for molecular weight determination and analysis of derivatives, especially in the context of N-glycan profiling [].

Q5: What is the current state of research on this compound in the context of antimicrobial activity?

A5: Several studies highlight the promising antimicrobial potential of this compound derivatives. Research indicates that these compounds exhibit activity against a range of bacterial and fungal strains [, ]. Specifically, this compound derivatives demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, and fungal strains like Aspergillus niger and Candida albicans []. These findings suggest potential applications in developing novel antimicrobial agents.

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